isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21Cl2NO3S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.0619201 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
This chemical compound and its derivatives have been explored in the synthesis of complex chemical structures and the study of their reactivity. For example, the study by Nozoe and Someya (1978) investigated the reactions of isomeric isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives, demonstrating the compound's reactivity and potential in synthesizing novel chemical structures (Nozoe & Someya, 1978).
Material Science Applications
Research has also delved into the material science applications of this compound, specifically in the development of new materials with potential electronic or photovoltaic applications. For instance, Li et al. (2014) reported on electron-rich molecules containing thiophene cores with arylamine side groups, achieving high efficiency in perovskite-based solar cell devices, indicating the potential use of similar compounds in renewable energy technologies (Li et al., 2014).
Advanced Organic Synthesis Techniques
The compound's framework has been utilized in advanced organic synthesis techniques to create novel molecules with potential therapeutic applications. For example, studies have explored the synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies, highlighting the versatility of the compound's core structure in medicinal chemistry (Horwell et al., 1994).
Catalysis
In the realm of catalysis, the compound's derivatives have been investigated for their potential as catalysts in chemical reactions, such as the hydroamination/cyclization of aminoalkynes, demonstrating the compound's utility in facilitating complex chemical transformations (Bürgstein et al., 1998).
Macrocyclic Chemistry
The compound and related structures have also been explored in the field of macrocyclic chemistry, leading to the development of new macrocyclic esters and imides, which have applications ranging from material science to pharmaceuticals (Mocilac et al., 2013).
Properties
IUPAC Name |
propan-2-yl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3S/c1-11(2)26-20(25)16-12-7-4-3-5-10-15(12)27-19(16)23-18(24)17-13(21)8-6-9-14(17)22/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDTILNJMCRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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